ARQ-751 -

ARQ-751

Catalog Number: EVT-1534198
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ARQ-751 is a potent and orally active pan-AKT inhibitor potential antineoplastic activity. ARQ 751 selectively binds to and inhibits the activity of the AKT isoforms 1, 2 and 3, which may result in the inhibition of the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway. This may lead to a reduction in tumor cell proliferation and the induction of tumor cell apoptosis.
Overview

ARQ-751, also known as MK-4440, is a selective allosteric inhibitor targeting the AKT signaling pathway, which plays a critical role in various cellular processes including metabolism, growth, and survival. This compound is particularly significant due to its efficacy against specific AKT mutations, such as AKT1 E17K, which are commonly associated with several solid tumors. The development of ARQ-751 aims to provide a therapeutic option for patients with tumors harboring these mutations, thereby addressing a significant unmet medical need in oncology.

Source and Classification

ARQ-751 is classified as a pan-AKT inhibitor and is part of a broader category of allosteric inhibitors. These inhibitors function by binding to sites on the AKT protein that are distinct from the active site, leading to conformational changes that inhibit its activity. ARQ-751 is currently undergoing clinical evaluation in phase I trials for treating solid tumors characterized by mutations in the phosphatidylinositol 3-kinase/AKT pathway, including PIK3CA and PTEN mutations .

Synthesis Analysis

Methods and Technical Details

The synthesis of ARQ-751 involves several key steps that typically include the formation of the quinolinone core structure followed by various functional group modifications to enhance its potency and selectivity. While specific synthetic routes are proprietary, general methodologies for synthesizing similar compounds may include:

  1. Formation of the quinolinone scaffold: This can be achieved through cyclization reactions involving appropriate precursors.
  2. Functionalization: Introduction of substituents that enhance binding affinity and selectivity towards the AKT protein.
  3. Purification: Techniques such as chromatography are used to isolate the final product from reaction mixtures.

The synthesis is optimized to ensure high yields and purity suitable for biological testing .

Molecular Structure Analysis

Structure and Data

The molecular structure of ARQ-751 features a 4-phenylquinolin-2(1H)-one backbone, which is crucial for its interaction with the AKT protein. Key structural details include:

  • Molecular Formula: C₁₄H₁₁N₃O
  • Molecular Weight: Approximately 239.26 g/mol
  • Key Functional Groups: The presence of nitrogen heterocycles and aromatic rings contributes to its binding properties.

The three-dimensional conformation of ARQ-751 allows it to effectively interact with the allosteric site on AKT, providing insights into its mechanism of action .

Chemical Reactions Analysis

Reactions and Technical Details

ARQ-751 undergoes specific biochemical interactions primarily with AKT proteins. The compound inhibits phosphorylation at critical residues (e.g., Ser473) by preventing ATP from effectively binding to the kinase domain.

Key reactions include:

  1. Inhibition of Phosphorylation: By binding allosterically, ARQ-751 alters the conformation of AKT, inhibiting its ability to phosphorylate downstream targets.
  2. Kinase Profiling: In vitro studies have shown that ARQ-751 effectively inhibits multiple isoforms of AKT with varying degrees of potency .
Mechanism of Action

Process and Data

ARQ-751 exerts its pharmacological effects through an allosteric mechanism:

  1. Binding to Allosteric Site: The compound binds to a site on the AKT protein that is distinct from the ATP-binding pocket.
  2. Conformational Change: This binding induces a conformational change that reduces the enzyme's activity.
  3. Inhibition of Tumor Growth: By inhibiting AKT activity, ARQ-751 disrupts critical signaling pathways involved in cell survival and proliferation, leading to reduced tumor growth in preclinical models .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide; limited solubility in water.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but may require protection from light and moisture.
  • pH Sensitivity: Activity may vary with pH; optimal conditions should be determined during formulation development.

Relevant data from stability studies indicate that ARQ-751 maintains efficacy over time when stored properly .

Applications

Scientific Uses

ARQ-751 is primarily investigated for its potential in oncology, specifically targeting cancers with aberrations in the phosphatidylinositol 3-kinase/AKT signaling pathway. Its applications include:

  1. Clinical Trials: Currently undergoing phase I trials for patients with solid tumors characterized by PIK3CA/AKT/PTEN mutations (NCT02761694).
  2. Combination Therapies: Investigated in combination with other therapeutic agents to enhance efficacy against resistant tumor types .
  3. Research Tool: Used in preclinical studies to better understand AKT signaling dynamics and resistance mechanisms in cancer therapy.

The ongoing research into ARQ-751 underscores its potential as a valuable therapeutic agent in precision medicine approaches targeting specific genetic alterations in tumors .

Introduction to AKT Signaling in Oncogenesis

Role of the PI3K/AKT/mTOR Pathway in Cellular Homeostasis and Malignancy

The PI3K/AKT/mTOR (PAM) pathway represents a master regulatory network controlling fundamental cellular processes including proliferation, metabolism, survival, and protein synthesis. This signaling cascade initiates when growth factors activate receptor tyrosine kinases (RTKs), leading to phosphatidylinositol 3-kinase (PI3K) recruitment and activation. PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), which serves as a critical docking site for AKT at the plasma membrane. Subsequent phosphorylation events by PDK1 and mTORC2 fully activate AKT, enabling it to phosphorylate numerous downstream substrates including mTOR, GSK-3β, and FOXO transcription factors [9] [10].

In malignancy, the PAM pathway is dysregulated in approximately 50% of solid tumors through multiple mechanisms: RTK overexpression (EGFR, HER2), activating mutations in PIK3CA (encoding PI3K's p110α catalytic subunit), loss-of-function alterations in PTEN (the primary negative regulator that dephosphorylates PIP3), and activating mutations in AKT genes. This hyperactivation drives tumorigenic transformation by promoting uncontrolled cell growth, suppressing apoptosis, and facilitating metabolic reprogramming toward glycolysis. The pathway also contributes to treatment resistance across multiple cancer types, making it a high-priority therapeutic target [4] [9] [10].

AKT Isoforms (AKT1, AKT2, AKT3): Structural and Functional Divergence

The AKT kinase family comprises three highly homologous isoforms (AKT1, AKT2, AKT3) that share a conserved domain structure: an amino-terminal pleckstrin homology (PH) domain, a central kinase domain, and a carboxyl-terminal regulatory domain. Despite 80% amino acid sequence identity, these isoforms exhibit distinct physiological and pathological functions due to differential tissue expression, subcellular localization, and substrate specificity [5] [9].

  • AKT1 (PKBα): Ubiquitously expressed and plays predominant roles in cell survival and growth. Akt1 knockout mice exhibit reduced body size and increased apoptosis. In cancer, AKT1 activation primarily suppresses apoptosis and promotes proliferation through phosphorylation of BAD, MDM2, and TSC2 [5] [9].
  • AKT2 (PKBβ): Predominantly expressed in insulin-responsive tissues (muscle, adipose, liver). Akt2 knockout mice develop insulin resistance and diabetes-like symptoms. AKT2 drives glucose metabolism reprogramming in tumors by phosphorylating AS160/TBC1D4 to promote GLUT4 translocation to the plasma membrane, facilitating cancer cell glucose uptake even in nutrient-poor microenvironments [5] [9].
  • AKT3 (PKBγ): Primarily expressed in the brain and testes, with roles in brain development. Akt3 knockout mice display reduced brain size. AKT3 is frequently overexpressed in hormone-insensitive cancers (triple-negative breast cancer, androgen-independent prostate cancer) and contributes to therapeutic resistance by maintaining survival signals when hormonal pathways are inhibited [5] [9].

Mutational Landscape of AKT in Solid Tumors: PIK3CA/AKT/PTEN Alterations

The PAM pathway demonstrates frequent genomic alterations across solid tumors, with distinct patterns observed in different cancer types:

Table 1: Prevalence of PAM Pathway Alterations in Major Cancers [4] [6] [9]

Cancer TypePIK3CA Mutation (%)AKT Mutation (%)PTEN Loss/Alteration (%)Dominant Alteration Types
Breast (HR+/HER2-)30-40%5-7% (AKT1 E17K)5-10%PIK3CA H1047R, E542K, E545K
Endometrial20-30%5-10% (AKT1 E17K)30-50%PTEN loss, PIK3CA mutations
Ovarian10-20%Rare5-10%AKT2 amplification (10-20%)
Prostate5-10%Rare20-40%PTEN loss, PIK3CB amplification
Colorectal15-20%Rare5-10%PIK3CA mutations (often with KRAS)

Notable oncogenic mutations include:

  • AKT1 E17K: A recurrent gain-of-function mutation in the PH domain that mimics PIP3 binding, promoting constitutive membrane localization and activation independent of upstream signals. This mutation occurs in 4-6% of breast cancers, 1-2% of colorectal cancers, and 5-10% of endometrial cancers [6] [9].
  • PIK3CA hotspot mutations: Located in the helical (E542K, E545K) and kinase (H1047R) domains, these mutations increase PI3K enzymatic activity by disrupting inhibitory interactions with regulatory subunits or enhancing membrane association [4] [9].
  • PTEN alterations: Include inactivating mutations (point mutations, large deletions), epigenetic silencing, and post-translational modifications that impair its lipid phosphatase function, leading to PIP3 accumulation and consequent AKT hyperactivation [4] [9].

Properties

Product Name

ARQ-751

IUPAC Name

N/A

Solubility

Soluble in DMSO

Synonyms

ARQ-751; ARQ 751; ARQ751;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.